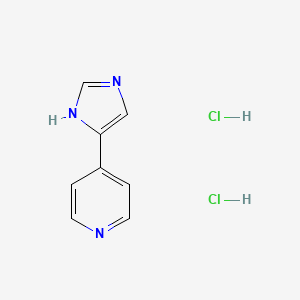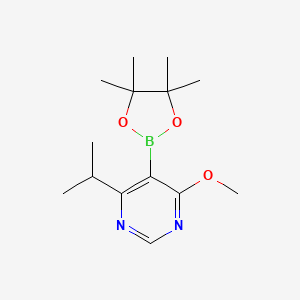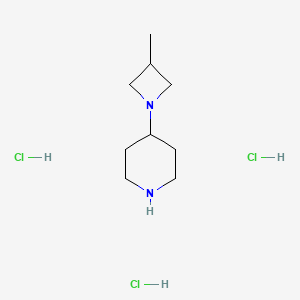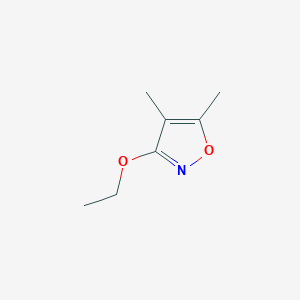
3-Ethoxy-4,5-dimethyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4,5-dimethyl-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of ethoxy and dimethyl groups at positions 3, 4, and 5 of the oxazole ring, respectively. Oxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of 3-Ethoxy-4,5-dimethyl-1,2-oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Analyse Des Réactions Chimiques
3-Ethoxy-4,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include manganese dioxide for oxidation, and Deoxo-Fluor® for cyclodehydration . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines can yield oxazoles, while substitution reactions can introduce different functional groups into the oxazole ring .
Applications De Recherche Scientifique
3-Ethoxy-4,5-dimethyl-1,2-oxazole has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, oxazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . Additionally, oxazoles are used in the development of new pharmaceuticals and agrochemicals due to their diverse biological activities .
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . For example, oxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to their potential use as anticancer agents .
Comparaison Avec Des Composés Similaires
3-Ethoxy-4,5-dimethyl-1,2-oxazole can be compared with other similar compounds, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles . These compounds share a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms. The unique substitution pattern of this compound, with ethoxy and dimethyl groups, distinguishes it from other oxazole derivatives and contributes to its specific biological activities .
Propriétés
Numéro CAS |
127020-26-2 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
3-ethoxy-4,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NO2/c1-4-9-7-5(2)6(3)10-8-7/h4H2,1-3H3 |
Clé InChI |
XVEJAONDLBAHCK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NOC(=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13924826.png)

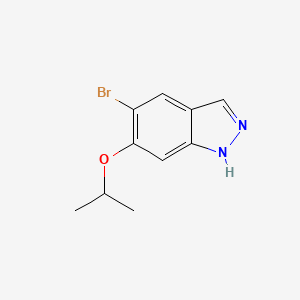
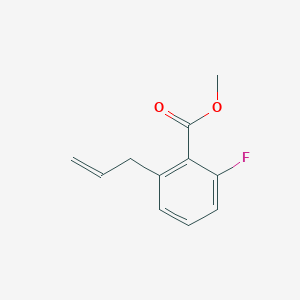
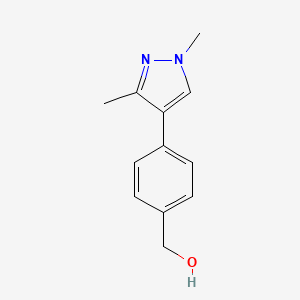
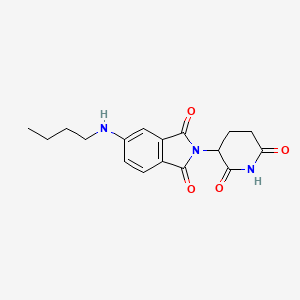
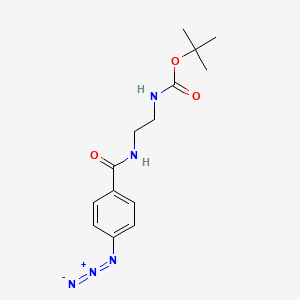

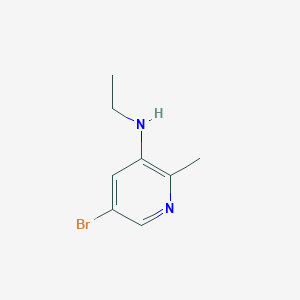
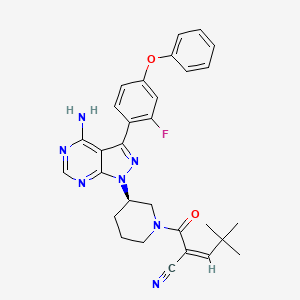
![1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-](/img/structure/B13924899.png)
